S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
CAS No.: 145396-55-0
Cat. No.: VC5600322
Molecular Formula: C15H10F3NO3S
Molecular Weight: 341.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145396-55-0 |
|---|---|
| Molecular Formula | C15H10F3NO3S |
| Molecular Weight | 341.3 |
| IUPAC Name | S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate |
| Standard InChI | InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20) |
| Standard InChI Key | ZLXPZPKHJBFPMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate, delineates its structure:
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A 1,3-benzodioxol ring (a benzene fused with a 1,3-dioxolane ring) forms the core.
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At the 2-position of the benzodioxol, a trifluoromethyl group (-CF₃) and a carbamothioate group (-O-C(=S)-N-) are attached.
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The carbamothioate’s sulfur atom is bonded to a phenyl group (C₆H₅).
The molecular formula is inferred as C₁₅H₁₀F₃NO₃S, with an average mass of approximately 373.36 g/mol . This aligns with related carbamothioates, though exact mass spectrometry data for this compound remains unpublished.
Stereochemical Considerations
Similar compounds, such as beta-cyfluthrin, exhibit stereoisomerism due to multiple chiral centers . For this molecule, the trifluoromethyl and carbamothioate substituents on the benzodioxol’s 2-position could create steric hindrance, influencing its reactivity and biological activity .
Synthesis and Manufacturing
Challenges in Purification
The trifluoromethyl group’s electron-withdrawing nature complicates crystallization, necessitating chromatography or recrystallization from polar aprotic solvents . Purity standards for agrochemical active constituents, such as ≥965 g/kg for beta-cyfluthrin , may serve as benchmarks.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 120–140°C based on chlorinated analogs .
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Solubility: Low water solubility (<1 mg/L at 25°C) due to aromatic and fluorinated groups; soluble in acetone, DMSO, and dichloromethane .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in alkaline media, given the carbamothioate’s sensitivity to nucleophiles .
Spectroscopic Data
Applications and Industrial Relevance
Pharmaceutical Prospects
Benzodioxol derivatives exhibit antimicrobial and anticancer activities. The carbamothioate moiety, seen in thiourea drugs, may confer enzyme inhibition properties .
Materials Science
Fluorinated benzodioxols are used in liquid crystals and OLEDs. This compound’s rigid structure and fluorine content could optimize charge transport in optoelectronic devices .
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